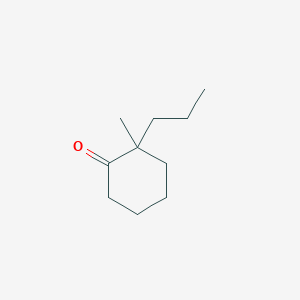

2-Methyl-2-propyl-cyclohexanone

Beschreibung

Eigenschaften

Molekularformel |

C10H18O |

|---|---|

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

2-methyl-2-propylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-3-7-10(2)8-5-4-6-9(10)11/h3-8H2,1-2H3 |

InChI-Schlüssel |

XPDCYLHNNYXXFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1(CCCCC1=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2-Methylcyclohexanone (C₇H₁₂O)

- Structure : A simpler analog with only a methyl group at the 2-position.

- Physical Properties: Lower molecular weight (112.17 g/mol) compared to 2-methyl-2-propyl-cyclohexanone (154.27 g/mol), resulting in a lower boiling point and higher volatility.

- Applications: Widely used as a solvent and intermediate in organic synthesis, as noted in industrial chemical dictionaries .

(2S,5R)-2-Isopropyl-5-methylcyclohexanone (C₁₁H₂₀O)

- Structure : Features isopropyl and methyl groups at positions 2 and 5, respectively, introducing stereochemical complexity.

- Synthesis : Synthesized via condensation with hydrazides in the presence of glacial acetic acid, as demonstrated in recent studies .

- Applications : Used in the production of cyclopropanecarboxylic acid derivatives for food additives, highlighting its role in regulated industrial processes .

2-Benzyl-6-methylcyclohexanone (C₁₄H₁₈O)

- Structure : Contains a benzyl group at position 2 and a methyl group at position 5.

- Physical Properties : Higher molecular weight (202.29 g/mol) and aromaticity contribute to increased melting point and reduced solubility in polar solvents.

- Applications : Likely serves as an intermediate in pharmaceuticals or fragrances due to its aromatic moiety .

2-Chlorocyclohexanone (C₆H₉ClO)

- Structure : Substituted with a chlorine atom at the 2-position.

- Reactivity: The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than alkyl-substituted cyclohexanones.

- Applications: Key intermediate in pharmaceutical synthesis, notably for 1-chloro-2-methylenecyclohexane and related compounds .

Data Table: Comparative Analysis of Cyclohexanone Derivatives

Key Findings and Insights

- Steric Effects: Bulkier substituents (e.g., propyl, benzyl) reduce reaction rates in nucleophilic additions due to increased steric hindrance, as seen in comparisons between this compound and 2-methylcyclohexanone .

- Electronic Effects: Electron-withdrawing groups (e.g., chlorine) enhance carbonyl reactivity, whereas alkyl groups (methyl, propyl) exhibit electron-donating effects, stabilizing enolate intermediates .

- Synthetic Pathways: Condensation and alkylation are common methods for substituted cyclohexanones, with stereochemical outcomes dependent on substituent positions and catalysts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-2-propyl-cyclohexanone, and how can reaction conditions influence product distribution?

- Methodological Answer : Acid-catalyzed dehydration of substituted cyclohexanols is a common approach. For example, methylcyclohexanol derivatives undergo dehydration via carbocation intermediates, where reaction conditions (e.g., acid strength, temperature) dictate product selectivity. Competing mechanisms (e.g., E1, E2) may lead to mixtures of alkenes and cyclic ethers. Gas Chromatography (GC) with flame ionization detection is critical for resolving and quantifying products .

Q. How can 1H NMR spectroscopy validate the structural purity of this compound?

- Methodological Answer : High-resolution 1H NMR analysis identifies characteristic signals for the cyclohexanone carbonyl group (~2.1–2.4 ppm), methyl groups (0.8–1.5 ppm), and propyl substituents (1.2–1.8 ppm). Integration ratios and splitting patterns distinguish regioisomers or impurities. For example, diastereotopic protons in the cyclohexane ring exhibit distinct coupling constants, confirming stereochemical integrity .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized this compound?

- Methodological Answer : GC-MS and HPLC with UV/Vis or refractive index detection are preferred. GC-MS enables identification of volatile byproducts (e.g., alkenes or alcohols) via fragmentation patterns, while HPLC resolves non-volatile impurities. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Steric hindrance from the 2-propyl and 2-methyl groups directs nucleophiles (e.g., Grignard reagents) to the less hindered axial or equatorial positions. Computational studies (DFT/B3LYP) model transition-state geometries to predict regioselectivity. Experimental validation involves kinetic monitoring of competing pathways using in situ IR spectroscopy .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound derivatives?

- Methodological Answer : Discrepancies in enthalpy of combustion (ΔcH°) or formation (ΔfH°) arise from impurities or measurement techniques (e.g., bomb calorimetry vs. computational estimates). Cross-validation using multiple methods (e.g., DSC for phase transitions, coupled with ab initio calculations) improves reliability. Peer-reviewed databases like NIST Chemistry WebBook provide benchmark data .

Q. How can advanced kinetic modeling optimize the catalytic hydrogenation of this compound to its alcohol derivative?

- Methodological Answer : Langmuir-Hinshelwood kinetics model adsorption/desorption equilibria of H₂ and substrate on heterogeneous catalysts (e.g., Pd/C). Reaction rate constants are derived from pressure-drop measurements in a Parr reactor. Activation energy barriers are calculated using Arrhenius plots under varied temperatures (25–80°C) .

Q. What mechanistic insights explain deviations from Zaitsev’s rule during dehydrohalogenation of this compound precursors?

- Methodological Answer : Steric hindrance or transition-state stabilization via hyperconjugation may favor less substituted alkenes. Isotopic labeling (e.g., D₂O quenching) tracks hydrogen migration pathways. Competitive experiments with substituted analogs (e.g., 4-methyl derivatives) isolate electronic vs. steric contributions .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.